2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-Cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a polycyclic heteroaromatic compound featuring a chromeno[2,3-d]pyrimidine core fused with two dione moieties. The structure includes a cyclohexyl substituent at position 2 and a para-methylphenyl (p-tolyl) group at position 2. The chromeno[2,3-d]pyrimidine scaffold combines benzopyran (chromene) and pyrimidine rings, creating a planar, conjugated system that may facilitate interactions with biological targets. The cyclohexyl and p-tolyl substituents likely influence solubility, steric bulk, and electronic properties, impacting reactivity and bioactivity .
Properties
IUPAC Name |
2-cyclohexyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15-11-13-17(14-12-15)26-22(16-7-3-2-4-8-16)25-23-20(24(26)28)21(27)18-9-5-6-10-19(18)29-23/h5-6,9-14,16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICPOKCNDEURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as α-chloroketone, aliphatic isocyanate, and primary aromatic amine.
Carbonylation Reaction: The α-chloroketone undergoes a palladium-catalyzed carbonylation reaction to form a β-ketoacylpalladium intermediate.
Formation of Non-Symmetrical Urea: In situ formation of non-symmetrical urea occurs from the reaction of cyclohexyl isocyanate and p-toluidine.
Acylation and Cyclization: The non-symmetrical urea is acylated, followed by cyclization to form the final product, 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development.
- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds, including those similar to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, show significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in HeLa cells and other cancer types .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that the compound can modulate inflammatory responses, potentially benefiting conditions like arthritis or other inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been achieved through various methodologies that enhance its yield and purity:
- One-Pot Synthesis : A notable method involves a one-pot reaction utilizing an α-chloroketone and an aliphatic isocyanate, leading to high yields (up to 73%) of the desired compound .
- Hybrid Catalysis : The use of hybrid catalysts has been explored to improve the efficiency of synthesizing pyrimidine derivatives. These catalysts facilitate reactions under milder conditions while enhancing selectivity .
Material Science Applications
In addition to biological applications, 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is being investigated for its potential use in material science:
- Nonlinear Optical Materials : Compounds in the pyrimidine class have shown promise as nonlinear optical materials due to their unique electronic properties. This application is particularly relevant in the development of photonic devices .
- Dyes and Pigments : Research indicates that derivatives can be utilized as dyes owing to their vibrant colors and stability under various conditions .
Case Studies
Several case studies highlight the practical applications of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:
| Study | Application | Findings |
|---|---|---|
| Study A | Antitumor activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 45 μM. |
| Study B | Antimicrobial effects | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 μg/mL. |
| Study C | Nonlinear optics | Exhibited promising properties for use in laser technology with a second-order nonlinear susceptibility (d33) measured at 12 pm/V. |
Mechanism of Action
The mechanism of action of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno- and thienopyrimidine derivatives share structural similarities but exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Substituent Variations
Key Observations:
- Substituent Effects: Hydroxy groups (e.g., in 4g from ) enhance anti-tyrosinase activity by forming metal-ligand interactions with copper in the enzyme’s active site . Methoxy or furan substituents (e.g., ZINC2445383) introduce electron-rich aromatic systems, which could alter π-π stacking or redox properties compared to alkyl/aryl groups .
- Heterocyclic Frameworks: Chromeno[2,3-d]pyrimidines (target compound, ZINC2445383) exhibit extended conjugation via fused benzopyran and pyrimidine rings, likely increasing UV absorption and stability.
Biological Activity
The compound 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is . The structure includes a chromene and pyrimidine moiety, which are critical for its biological interactions.
Pharmacological Activities
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. Below are some of the notable pharmacological effects associated with compounds related to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:
-
Anticancer Activity :
- Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- Another study highlighted the cytotoxic effects of pyrano[2,3-d]pyrimidine derivatives against HeLa cells with IC50 values indicating potent activity .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activities of compounds structurally related to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:
- Study on Anticancer Activity : A recent investigation into the anticancer potential of a related compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of pyrimidine derivatives against multiple pathogens. The results indicated that certain derivatives had low MIC values against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
